

benchmarking the reactivity of 3-Methylthiophene-2-carbonitrile

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Compound of Interest

Compound Name: 3-Methylthiophene-2-carbonitrile

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An In-Depth Guide to the Reactivity of **3-Methylthiophene-2-carbonitrile**: A Comparative Benchmark for Drug Discovery

Introduction: The Strategic Value of a Substituted Thiophene

Thiophene and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science, prized for their unique electronic properties and ability to act as bioisosteres for benzene rings.[1] **3-Methylthiophene-2-carbonitrile** is a particularly intriguing building block, combining the electronic influence of both an electron-donating group (EDG) and an electron-withdrawing group (EWG) on a compact aromatic core. This guide provides a comprehensive analysis of its reactivity, benchmarking it against related thiophenes to offer researchers and drug development professionals a predictive framework for its application in synthesis. We will delve into the causality behind its reactivity patterns, supported by detailed experimental protocols and comparative data.

The Electronic Profile: A Tale of Two Substituents

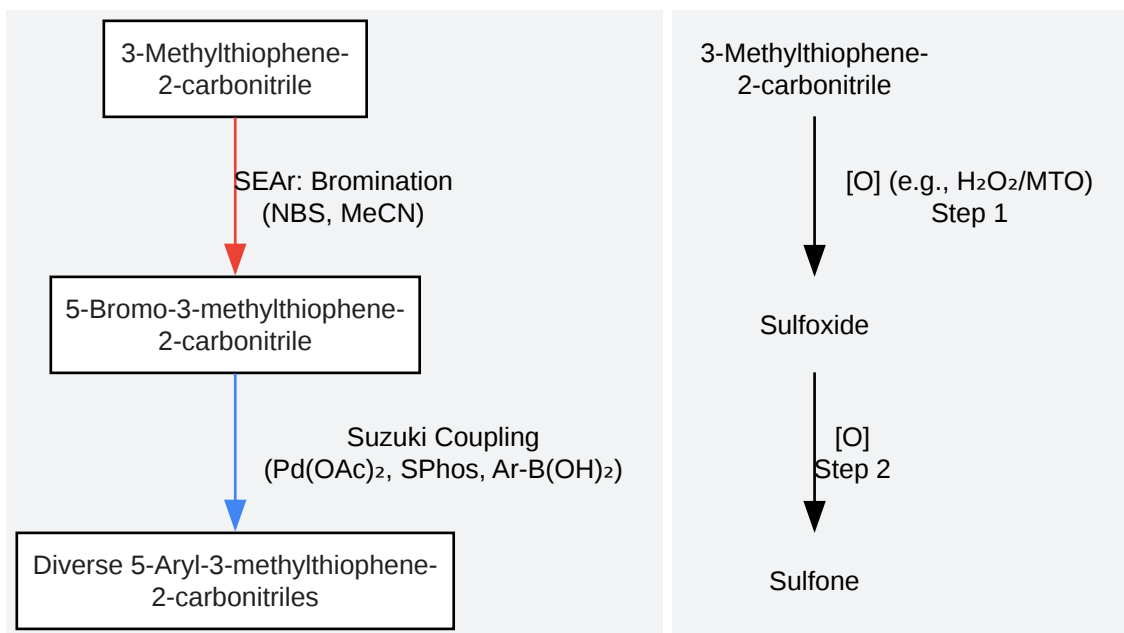
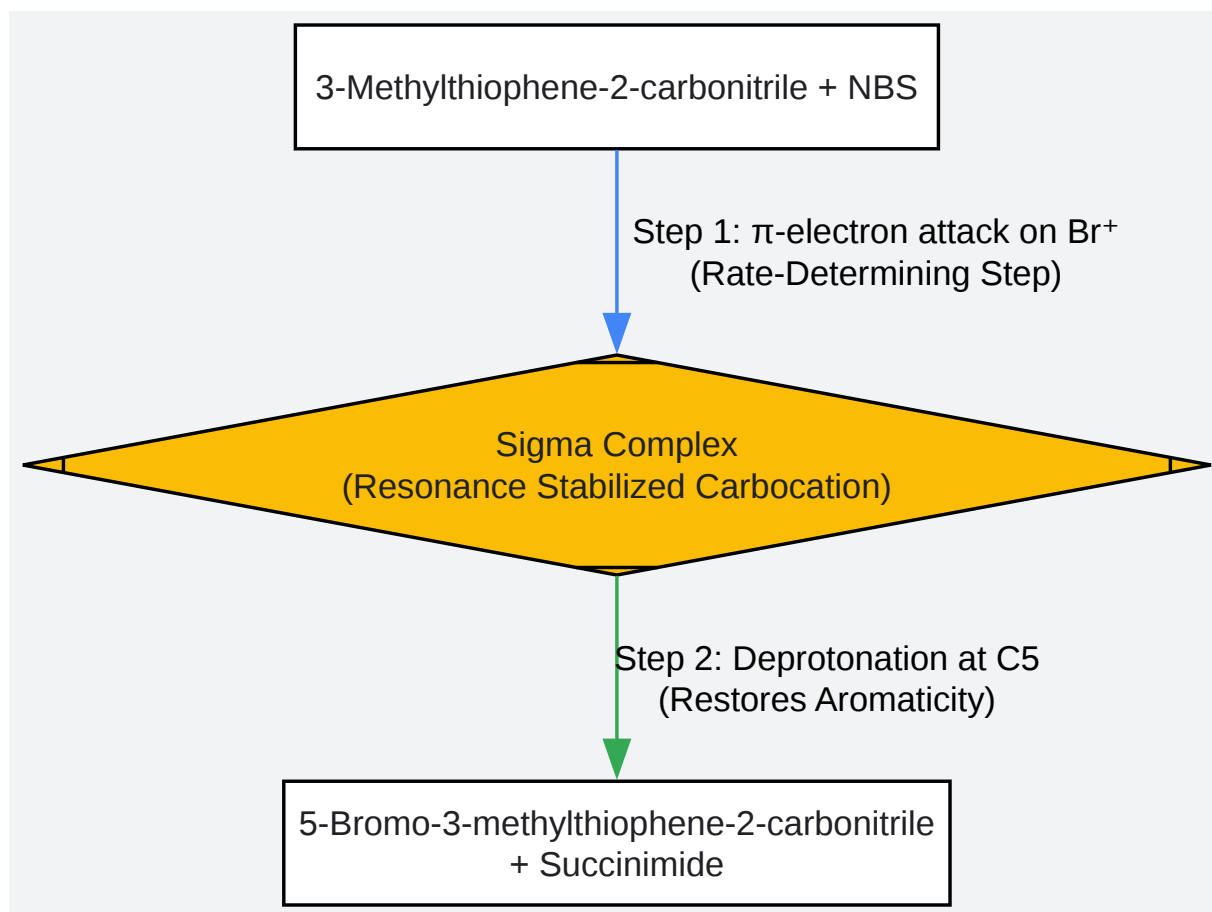
The reactivity and regioselectivity of **3-Methylthiophene-2-carbonitrile** are dictated by the interplay between the C3-methyl group and the C2-cyano group.

- **3-Methyl Group (EDG):** The methyl group is an activating, ortho-, para-director.[2] Through a positive inductive effect (+I), it pushes electron density into the thiophene ring, increasing its

nucleophilicity and making it more susceptible to electrophilic attack. It directs incoming electrophiles to the C2 (ortho) and C5 (para) positions.

- 2-Cyano Group (EWG): The nitrile group is a deactivating, meta-director.^[2] Via a strong negative inductive (-I) and negative mesomeric (-M) effect, it withdraws electron density from the ring, rendering it less reactive towards electrophiles. It directs incoming electrophiles to the C4 position (meta).

The combined influence of these two groups creates a nuanced reactivity map. The activating effect of the methyl group and the deactivating effect of the cyano group are in opposition. However, the directing effects are largely in agreement. The methyl group strongly activates the C5 position (para), which is not electronically disfavored by the C2-cyano group. The C2 position is already substituted. The C4 position is meta to the deactivating cyano group but ortho to the activating methyl group, leading to some potential for substitution, though generally less favored than C5. Consequently, the C5 position is the most nucleophilic and overwhelmingly the primary site for electrophilic aromatic substitution.



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